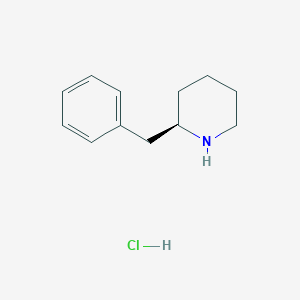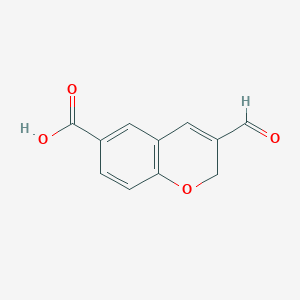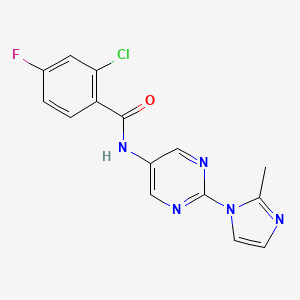
2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and a pyrimidine ring, both of which are types of heterocyclic rings. The compound also contains chlorine and fluorine atoms .Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : The compound has been synthesized and characterized, contributing to the understanding of its structural and chemical properties. This process often involves various spectroscopic techniques like NMR and IR, providing insights into its molecular structure and potential applications (Deng et al., 2014).
Pharmacological Screening
- Antitumor Activities : Some derivatives of this compound have shown promising results in antitumor activities, particularly against specific cancer cell lines. This suggests potential applications in cancer research and treatment (Y. Zhu, 2015).
Antimicrobial Properties
- Antimicrobial Action : Compounds structurally similar to 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide have shown antimicrobial properties. This opens up avenues for research in developing new antimicrobial agents (N. Desai et al., 2013).
Antifungal Properties
- Antifungal Activity : Research on derivatives of this compound has also indicated significant antifungal activities, which could be vital in the development of new antifungal drugs (Wenneng Wu et al., 2021).
Biochemical Research
- Biochemical Analysis : The compound and its derivatives are used in biochemical analysis, especially in the study of enzymes and receptors. This has implications in understanding various biological processes and developing targeted therapies (C. Fookes et al., 2008).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, contributing to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions . The exact mode of action would depend on the specific target and the context within the biological system.
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion would depend on the specific chemical structure of the compound and the biological system in which it is present.
Result of Action
Given the diverse biological activities of imidazole derivatives, the effects could potentially include modulation of cellular signaling, inhibition of cell growth, reduction of inflammation, and more .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c1-9-18-4-5-22(9)15-19-7-11(8-20-15)21-14(23)12-3-2-10(17)6-13(12)16/h2-8H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRTCSTBBBWPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


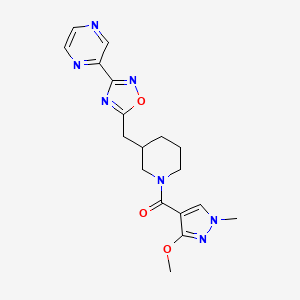
![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)
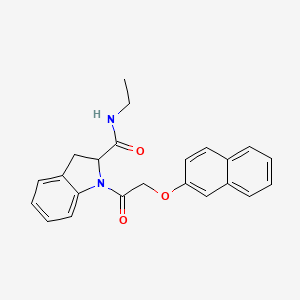
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)
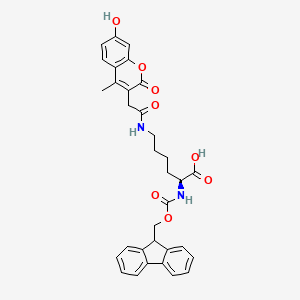

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
